REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH3:10])=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].C([O-])(=O)C.[K+].C(OC(=O)C)(=O)C.[N:23](OCCC(C)C)=O>C1C=CC=CC=1>[Cl:1][C:2]1[C:8]([CH3:9])=[CH:7][CH:6]=[C:4]2[C:3]=1[CH:10]=[N:23][NH:5]2 |f:1.2|
|
Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=C(N)C=CC1C)C
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Name
|
potassium acetate
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
29.4 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixture was slowly heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux while a precipitate
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
FILTRATION
|
Details
|
The cooled suspension was filtered
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Type
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WASH
|
Details
|
the solid rinsed with benzene
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Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated
|
Type
|
DISSOLUTION
|
Details
|
the solid residue was dissolved in 200 mL of ethanol containing 1 mL of conc. hydrochloric acid
|
Type
|
TEMPERATURE
|
Details
|
This mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
WASH
|
Details
|
The solid residue was washed with 5% sodium bicarbonate
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C=NNC2=CC=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |